methyl 7-(3,5-dimethylisoxazole-4-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Methyl 7-(3,5-dimethylisoxazole-4-sulfonamido)-3,4-dihydroisoquinoline-2(1H)-carboxylate is a useful research compound. Its molecular formula is C16H19N3O5S and its molecular weight is 365.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques and Routes : One study describes the synthesis of related compounds like methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate through convergent routes, highlighting the importance of innovative synthesis methods in developing related compounds for various applications (Lerestif et al., 1999).
Heterocyclic Synthesis : Another study details the novel synthesis of isoquinoline derivatives, emphasizing the versatility of these compounds in forming various heterocyclic structures, which are crucial in pharmaceuticals and materials science (Elmaati, 2004).
Isoxazole Derivatives : Research on the protonation of isoxazole derivatives, including sulfamethoxazole and sulfisoxazole, in aqueous sulfuric acid, contributes to understanding the chemical behavior of such compounds, which is critical in their application in various scientific fields (Manzo & de Bertorello, 1973).
Novel Sulfonamide Derivatives : A study on the synthesis of novel sulfonamide derivatives of 5-substituted-3-methylisoxazole starts from 3,5-dimethylisoxazole, indicating the relevance of such derivatives in the development of new compounds with potential applications in medicine and chemistry (Filimonov et al., 2006).
Polyfunctionalized Quinolines Synthesis : The synthesis of polyfunctionalized quinolines from related compounds signifies the importance of these methods in creating complex molecules for pharmaceuticals and other applications (Tominaga et al., 1994).
Phenylethanolamine N-methyltransferase Inhibitors : The study of 1,2,3,4-tetrahydroisoquinoline-7-sulfonanilides as inhibitors of phenylethanolamine N-methyltransferase (PNMT) reflects the therapeutic potential of related compounds in treating various disorders (Blank et al., 1980).
Molecular and Crystal Structures Analysis : The analysis of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates' molecular and crystal structures provides insight into the molecular configuration of similar compounds, which is essential in drug design and materials science (Rudenko et al., 2013).
Mechanism of Action
Target of Action
The primary targets of the compound are yet to be identified. The compound is a part of ongoing research and its exact targets are still under investigation .
Mode of Action
It is believed to interact with its targets in a way that modulates their activity, but the specifics of this interaction are still being studied .
Biochemical Pathways
The compound is thought to affect certain biochemical pathways, but the specifics of these pathways and their downstream effects are still being researched .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently under investigation. These properties will have a significant impact on the compound’s bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action are still being studied. Early research suggests that the compound may have potential therapeutic effects, but further studies are needed to confirm these findings .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of the compound. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
Properties
IUPAC Name |
methyl 7-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-3,4-dihydro-1H-isoquinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5S/c1-10-15(11(2)24-17-10)25(21,22)18-14-5-4-12-6-7-19(16(20)23-3)9-13(12)8-14/h4-5,8,18H,6-7,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVVRLBCCDNKXQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)OC)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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